1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane
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Overview
Description
This compound is part of a broader class of chemicals that have been studied for their potential applications in various fields, including medicinal chemistry. The interest in such compounds often revolves around their unique structural features and the biological activities these features may impart.
Synthesis Analysis
The synthesis of compounds similar to "1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane" typically involves multi-step chemical reactions, starting from basic thienyl (sulfur-containing heterocyclic) and azepane (a seven-membered ring containing nitrogen) components. A notable example is the preparation of N-sulfonyl tetrahydro-1H,4H-[1,3]dioxepino[5,6-b]azirines, which are synthesized from dihydro-1,3-dioxepins through a series of transformations involving acylamino halogenation and cyclization steps (Dumić et al., 1995).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, which reveals their conformation and spatial arrangement. The structure-activity relationship (SAR) studies, particularly in the context of antihyperglycemic activity, utilize these structural details to predict biological activity. These models are based on the molecular surface areas as determined by Connolly's method, highlighting the importance of the sulfonyl and azepane groups' orientation and their impact on biological activity (Dumić et al., 1995).
Chemical Reactions and Properties
The compound's chemical reactivity can be illustrated through its synthesis pathway, involving key steps such as sulfonylation and azepane formation. The sulfonyl group acts as a crucial functional group, influencing the compound's reactivity towards nucleophiles and electrophiles. Such compounds can undergo various chemical transformations, including cycloaddition reactions, that modify their structure and potentially their biological activity (Heo et al., 2020).
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S2/c12-16(13)8-5-10(9-16)17(14,15)11-6-3-1-2-4-7-11/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWRTAYXCRQAHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]azepane |
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